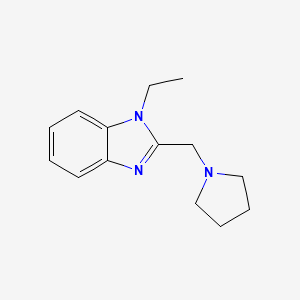
4-(2-pyridinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide
描述
4-(2-pyridinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the mid-20th century and has since been used in various scientific research applications.
作用机制
4-(2-pyridinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide acts by binding to the 5-HT2A and 5-HT2C receptors, leading to the activation of intracellular signaling pathways. This results in a range of physiological and biochemical effects, including the modulation of neurotransmitter release, changes in gene expression, and alterations in neuronal excitability.
Biochemical and physiological effects:
4-(2-pyridinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, changes in gene expression, and alterations in neuronal excitability. It has also been shown to have anxiogenic and hallucinogenic effects, making it a valuable tool for studying the mechanisms underlying anxiety and psychosis.
实验室实验的优点和局限性
One of the main advantages of using 4-(2-pyridinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its selectivity for the 5-HT2A and 5-HT2C receptors, which allows researchers to study the role of serotonin in specific physiological and pathological processes. However, one of the limitations of using 4-(2-pyridinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide is its relatively low potency compared to other serotonin receptor agonists, which can make it difficult to achieve the desired effects at low concentrations.
未来方向
There are several future directions for research involving 4-(2-pyridinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide, including studies on its potential therapeutic uses in the treatment of psychiatric disorders such as anxiety and depression. Additionally, further research is needed to elucidate the specific mechanisms underlying its biochemical and physiological effects, as well as its potential interactions with other neurotransmitter systems. Finally, the development of more potent and selective serotonin receptor agonists could help to overcome some of the limitations of using 4-(2-pyridinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide in lab experiments.
科学研究应用
4-(2-pyridinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide has been used in various scientific research applications, including studies on the central nervous system, drug addiction, and psychiatric disorders. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes.
属性
IUPAC Name |
4-pyridin-2-yl-N-(3,4,5-trimethoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-24-15-12-14(13-16(25-2)18(15)26-3)21-19(27)23-10-8-22(9-11-23)17-6-4-5-7-20-17/h4-7,12-13H,8-11H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQXNPXJZGHLQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=S)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(3,4-dimethylphenyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4388860.png)


![7-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4388874.png)
![methyl 5-[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-2-furoate](/img/structure/B4388881.png)
![3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4388892.png)
![N-ethyl-4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4388903.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]methanesulfonamide](/img/structure/B4388911.png)
![1,1-dimethyl-2-propyn-1-yl [3-(trifluoromethyl)phenyl]carbamate](/img/structure/B4388939.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile](/img/structure/B4388944.png)
![5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline](/img/structure/B4388946.png)